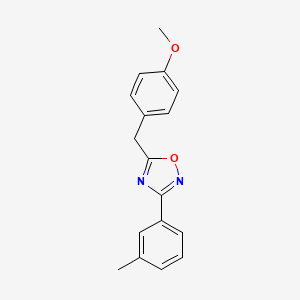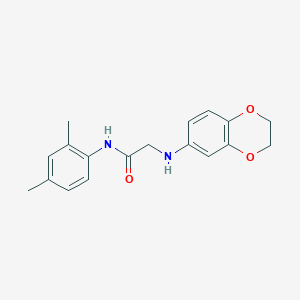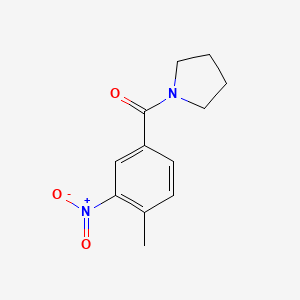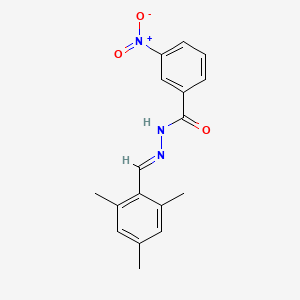![molecular formula C16H19N3O3 B5524657 ethyl 2-[(4-ethoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5524657.png)
ethyl 2-[(4-ethoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar pyrimidine derivatives often involves the interaction of specific acetate compounds with arylidinemalononitrile derivatives in solutions such as ethanol and triethylamine at room temperature. For instance, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives were synthesized through such interactions, highlighting the versatility of pyrimidine synthesis methods (Mohamed, 2021).
Molecular Structure Analysis
The molecular structure of ethyl 2-[(4-ethoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate and related compounds is characterized by the presence of a pyrimidine ring, which is a crucial component. The structure-activity relationship studies of similar compounds reveal that modifications to the pyrimidine ring can significantly affect the compound's chemical and biological properties (Palanki et al., 2002).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including interactions with amines, hydrazines, and other nucleophiles, leading to the formation of a wide range of substituted pyrimidine compounds. These reactions are crucial for the synthesis of different pyrimidine-based structures and for exploring the chemical properties of these compounds (Chi & Wu, 1957).
Aplicaciones Científicas De Investigación
Microwave-mediated Synthesis
Researchers have developed microwave-mediated, solvent-free synthesis methods for novel pyrimidine derivatives, demonstrating the efficiency of such approaches in producing novel compounds. These methods offer advantages like reduced reaction times and improved yields, indicating potential for scalable synthesis of pyrimidine derivatives for various applications (Vanden Eynde et al., 2001).
Antiviral Activity
Pyrimidine derivatives have shown potential in antiviral applications. For instance, certain 5-substituted 2,4-diaminopyrimidine derivatives exhibited significant inhibition of retrovirus replication in cell culture, highlighting their potential as antiretroviral agents. This suggests that modifications to the pyrimidine core can lead to compounds with specific biological activities, useful in the development of new antiviral drugs (Hocková et al., 2003).
Synthesis and Reactivity
The synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives has been reported, showcasing the reactivity of pyrimidine derivatives with various reagents to produce a range of compounds. These reactions demonstrate the versatility of pyrimidine derivatives in organic synthesis, enabling the creation of compounds with potentially diverse biological activities (Mohamed, 2021).
Biological Evaluation
Pyrimidine-carboxylate derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antitumor activities. This research underscores the potential of pyrimidine derivatives in medicinal chemistry, where they can be tailored for specific biological targets (Shanmugasundaram et al., 2011).
Novel Synthesis Methods
Efficient and selective synthesis methods for pyrrolo[3,2-d]pyrimidine derivatives have been developed, showcasing innovative approaches to the synthesis of pyrimidine derivatives. These methods highlight the ongoing development of more efficient and selective synthetic strategies in the field of organic chemistry (He et al., 2014).
Propiedades
IUPAC Name |
ethyl 2-(4-ethoxyanilino)-4-methylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-4-21-13-8-6-12(7-9-13)19-16-17-10-14(11(3)18-16)15(20)22-5-2/h6-10H,4-5H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUGEUHYPWUUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-nitro-2-phenylvinyl)thio]pyridine](/img/structure/B5524582.png)
![(1S*,5R*)-3-[4-(4-methoxyphenyl)-4-oxobutanoyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5524586.png)
![2-{2-[(benzylamino)carbonothioyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5524599.png)



![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5524628.png)
![3,3-dimethyl-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5524635.png)
![6-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5524636.png)
![ethyl 4-{[(2-anilino-5-pyrimidinyl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5524637.png)

![2,4-dichloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5524660.png)
![3-(1-ethyl-1H-imidazol-2-yl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5524679.png)
